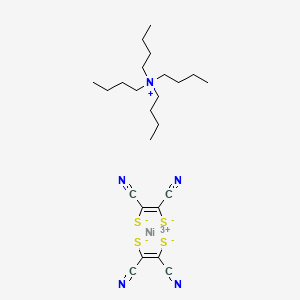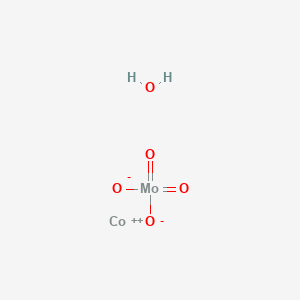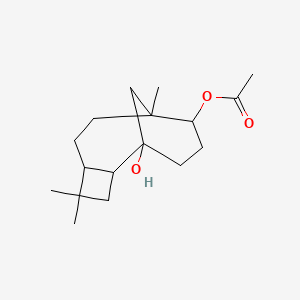![molecular formula C8H18Cl2N2 B1149202 Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride CAS No. 1354911-18-4](/img/structure/B1149202.png)
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a highly potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it an important tool for investigating the role of NMDA receptors in various physiological and pathological processes.
科学研究应用
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be effective in blocking NMDA receptor-mediated neurotoxicity, which is implicated in several neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride has also been used to investigate the role of NMDA receptors in synaptic plasticity, learning, and memory.
作用机制
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride inhibits calcium influx into the cell, which is known to be involved in the induction of long-term potentiation (LTP) and long-term depression (LTD) in the brain.
Biochemical and Physiological Effects:
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride has been shown to have several biochemical and physiological effects. It has been shown to inhibit the induction of LTP and LTD in the hippocampus, which is important for learning and memory. Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride has also been shown to protect against NMDA receptor-mediated neurotoxicity in vitro and in vivo. In addition, Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride has been shown to block the development of tolerance to opioids, which is mediated by the NMDA receptor.
实验室实验的优点和局限性
One of the main advantages of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is its high potency and selectivity for the NMDA receptor. This makes it an ideal tool for investigating the role of NMDA receptors in various physiological and pathological processes. However, one of the limitations of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is its short half-life, which requires frequent dosing in in vivo experiments.
未来方向
There are several future directions for the use of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride in scientific research. One direction is the investigation of the role of NMDA receptors in pain and analgesia. Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride has been shown to block the development of tolerance to opioids, which suggests that it may have potential as an analgesic. Another direction is the investigation of the role of NMDA receptors in psychiatric disorders such as depression and anxiety. Finally, the development of more potent and selective NMDA receptor antagonists based on the structure of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride may lead to the discovery of new drugs for the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is a highly potent and selective NMDA receptor antagonist that has been widely used in scientific research. It has been shown to be effective in blocking NMDA receptor-mediated neurotoxicity, inhibiting the induction of LTP and LTD, and blocking the development of tolerance to opioids. Although Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride has some limitations, it remains an important tool for investigating the role of NMDA receptors in various physiological and pathological processes. The future directions for the use of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride in scientific research are promising and may lead to the discovery of new drugs for the treatment of neurological and psychiatric disorders.
合成方法
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride can be synthesized by reacting 1,2,3,6-tetrahydropyridine with hydrazine and formaldehyde in the presence of hydrochloric acid. The resulting product is then purified by recrystallization to obtain Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride dihydrochloride salt.
属性
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVLTIYFENRBIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1149126.png)




![2-(Benzo[b]thiophen-2-yl)ethanamine](/img/structure/B1149142.png)